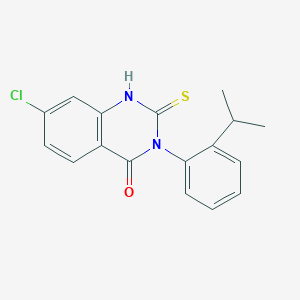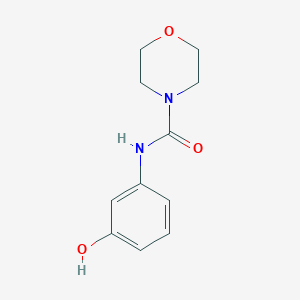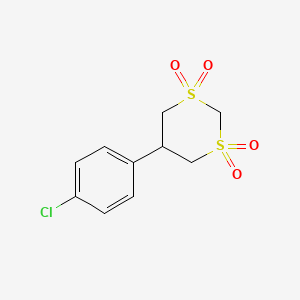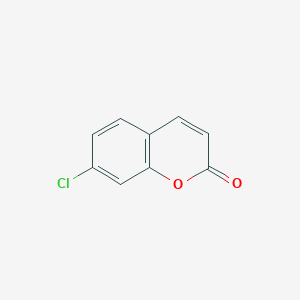
7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative known for its diverse biological activities. This compound is characterized by a quinazolinone core structure substituted with a chlorine atom at the 7th position, an isopropylphenyl group at the 3rd position, and a mercapto group at the 2nd position. Quinazolinone derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via Friedel-Crafts alkylation using isopropylbenzene and a Lewis acid catalyst like aluminum chloride.
Addition of the Mercapto Group: The mercapto group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercapto group in 7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one can undergo oxidation to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of suitable catalysts or under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Evaluated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of 7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, leading to the observed biological effects, such as anticancer and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloro-3-phenylquinazolin-4(3H)-one: Lacks the isopropyl group, which may affect its biological activity and specificity.
2-mercapto-3-phenylquinazolin-4(3H)-one: Lacks the chlorine atom, which can influence its reactivity and pharmacological properties.
7-chloro-2-mercaptoquinazolin-4(3H)-one: Lacks the isopropylphenyl group, which may alter its binding affinity and selectivity for molecular targets.
Uniqueness
7-chloro-3-(2-isopropylphenyl)-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the isopropylphenyl group and the mercapto group, which can enhance its biological activity and specificity. The combination of these substituents can result in improved pharmacokinetic properties and increased potency compared to similar compounds.
Propriétés
IUPAC Name |
7-chloro-3-(2-propan-2-ylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10(2)12-5-3-4-6-15(12)20-16(21)13-8-7-11(18)9-14(13)19-17(20)22/h3-10H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZOCNIIQSROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2934349.png)


![1-(4-Tert-butylphenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2934354.png)
![Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934355.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2934358.png)
![N-(1-cyanocycloheptyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide](/img/structure/B2934360.png)



![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2934368.png)
![2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934369.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2934371.png)

